4-Fluoro-4-methylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-4-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H13FO2 It is a derivative of cyclohexane, where a fluorine atom and a methyl group are substituted at the 4th position, and a carboxylic acid group is attached to the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of 4-Fluoro-4-methylcyclohexanol: One common method for synthesizing 4-Fluoro-4-methylcyclohexane-1-carboxylic acid involves the oxidation of 4-Fluoro-4-methylcyclohexanol.
Carbonylation of 4-Fluoro-4-methylcyclohexene: Another method involves the carbonylation of 4-Fluoro-4-methylcyclohexene using carbon monoxide (CO) in the presence of a catalyst such as palladium chloride (PdCl2) and a base like sodium methoxide (NaOCH3).
Industrial Production Methods
Industrial production of this compound often involves high-pressure catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Fluoro-4-methylcyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Fluoro-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. This property is exploited in drug design to improve the efficacy and selectivity of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
4-Fluorocyclohexane-1-carboxylic acid: Similar in structure but lacks the methyl group at the 4th position.
4-Methylcyclohexane-1-carboxylic acid: Similar in structure but lacks the fluorine atom at the 4th position.
Cyclohexane-1-carboxylic acid: The parent compound without any substituents at the 4th position.
Uniqueness
4-Fluoro-4-methylcyclohexane-1-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group at the 4th position. This dual substitution imparts distinct steric and electronic properties, making it a valuable compound for studying structure-activity relationships in chemical and biological systems .
Properties
IUPAC Name |
4-fluoro-4-methylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO2/c1-8(9)4-2-6(3-5-8)7(10)11/h6H,2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKZTTVYWGGUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.